alpha-Artemether

概要

説明

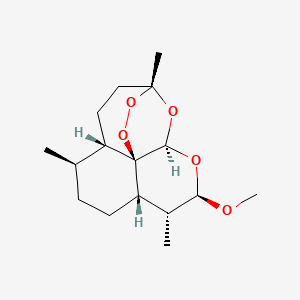

alpha-Artemether: is a semi-synthetic derivative of artemisinin, a natural product extracted from the plant Artemisia annua. It is widely used as an antimalarial agent, particularly effective against Plasmodium falciparum, the parasite responsible for the most severe form of malaria . This compound is known for its rapid action and is often used in combination with other antimalarial drugs to enhance efficacy and reduce the risk of resistance .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Artemether involves the reduction of artemisinin to dihydroartemisinin, followed by methylation to produce this compound . The reduction step typically uses sodium borohydride or lithium aluminum hydride as reducing agents, while the methylation step employs methyl iodide or dimethyl sulfate under basic conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of artemisinin from Artemisia annua, followed by its conversion to dihydroartemisinin and subsequent methylation to produce this compound . The production process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .

化学反応の分析

Fe²⁺-Mediated Radical Formation

Alpha-artemether’s antimalarial mechanism involves Fe²⁺-activated peroxide cleavage, generating carbon-centered radicals :

-

Products :

Product Structure Bioactivity Relevance Tetrahydrofuran derivative Cyclic ether Detoxification pathway 3-Hydroxy deoxyartemisinin Hydroxylated lactone Major metabolite

Hydrolytic Degradation

-

Metabolism : Hepatic CYP3A4/5 enzymes convert α-artemether to dihydroartemisinin (DHA) , the active metabolite .

-

Half-Life :

Compound Plasma t₁/₂ (h) CSF Penetration (% plasma) α-Artemether 13.24 <10 β-Artemether 31.17 <10

Thermal and pH Stability

-

Instability : Degrades in acidic/basic conditions or at elevated temperatures, forming anhydroartemisinin and 9-epi-arteether .

-

Purification : Recrystallization (ethanol/water) removes impurities, achieving >98% β-arteether purity .

Protein Binding

-

Serum Binding : DHA (α-artemether’s metabolite) alkylates serum proteins via thiol/amino groups (17–20% binding after 24 hours) .

-

Blocking Agents :

Inhibitor Binding Reduction (%) Iodoacetamide 15 N-Ethylmaleimide 58

Comparative Reactivity of α- and β-Artemether

| Parameter | α-Artemether | β-Artemether |

|---|---|---|

| LogP | 3.42 | 3.84 |

| Dipole Moment (D) | 2.84 | 1.79 |

| IC₅₀ vs P. falciparum | <1.84 nM | <1.84 nM |

β-Artemether’s higher lipophilicity and lower dipole moment enhance membrane permeability, but both isomers show equivalent antimalarial potency .

Radical Alkylation

-

Fe²⁺ Coordination : Binds to the endoperoxide bridge.

-

O-O Bond Cleavage : Generates oxyradical intermediates.

-

Biomolecule Alkylation : Radicals disrupt parasite proteins/nucleic acids .

Epimerization

-

In Solution : α- and β-artemether interconvert via acid/base-catalyzed ring-opening, with β-form favored in polar solvents .

This compound’s chemical profile underscores its role as a frontline antimalarial, balancing rapid action (via radical generation) and challenges in stability/metabolism. Advances in stereoselective synthesis and impurity control remain critical for optimizing therapeutic efficacy.

科学的研究の応用

Alpha-artemether is an anti-malarial drug with potential applications in diabetes research and cancer treatment. Research on this compound has yielded mixed results, with some studies showing promising outcomes and others refuting initial findings.

Scientific Research Applications

Anti-malarial Treatment:

- Efficacy and Safety Artemether-lumefantrine (AL) is effective and safe for treating uncomplicated falciparum malaria . A study in Tanzania showed high efficacy of AL with no artemisinin-resistance mutations detected, though there was a high prevalence of a Pfmdr1 haplotype associated with reduced sensitivity to lumefantrine . Another study in Malaysia found that artemether-lumefantrine (AL) is highly efficacious for treating uncomplicated Plasmodium knowlesi malaria, with good tolerability and a rapid therapeutic response .

- Therapeutic Efficacy Studies (TES) The World Health Organization recommends regular therapeutic efficacy studies to monitor the performance of anti-malarials like artemether-lumefantrine .

Diabetes Research:

- Alpha to Beta Cell Conversion Initial research suggested that artemether could convert alpha cells into functional beta cells, which sparked interest in using it as a potential diabetes treatment . However, a UC Davis study refuted these findings, failing to replicate the alpha to beta cell conversion in mouse pancreatic islets .

- Impact on Beta Cell Function Further research indicated that artemether does not turn alpha cells into beta cells and can severely affect beta cell identity and function. Artemether treatment was found to suppress beta cell glucose uptake and abolish glucose-induced calcium responses and insulin secretion .

Cancer Treatment:

- Antitumor Responses Artemether-loaded albumin nanoparticles have shown potential in enhancing antitumor responses by directing immune responses . Encapsulated artemether increased IFNγ secretion and reduced IL4 secretion, suggesting that it can enhance antitumor responses by directing immune responses .

Other Potential Applications

- Plant phenolic compounds, including flavonoids, have demonstrated potential in regulating carbohydrate metabolism and hepatic glucose homeostasis, which are often impaired in diabetes. These compounds can modulate pathways like glycolysis, glycogenesis, and gluconeogenesis .

- Some studies suggest that artemether, in conjunction with other compounds, may offer benefits in addressing conditions related to oxidative stress and inflammation .

Case Studies

- Mania induced by Arteether There is a reported case of alpha/beta-arteether-induced mania in an adolescent with a family history of chloroquine-induced psychosis, suggesting a potential link between the drug and psychiatric side effects .

Data Table

作用機序

alpha-Artemether exerts its antimalarial effects by generating reactive oxygen species (ROS) within the parasite . The endoperoxide bridge in this compound reacts with heme, a byproduct of hemoglobin digestion by the parasite, leading to the generation of ROS . These ROS cause oxidative damage to the parasite’s cellular components, ultimately leading to its death . The primary molecular targets include nucleic acids and proteins, disrupting essential biological processes within the parasite .

類似化合物との比較

Artemisinin: The parent compound from which alpha-Artemether is derived.

Dihydroartemisinin: An intermediate in the synthesis of this compound and also used as an antimalarial agent.

Artesunate: Another derivative of artemisinin, used for its water-soluble properties.

Arteether: Similar to this compound but with an ethyl group instead of a methyl group.

Uniqueness: this compound is unique due to its rapid action and high efficacy against Plasmodium falciparum . Its lipophilic nature allows for better absorption and distribution within the body, making it a valuable component in combination therapies for malaria .

生物活性

Alpha-Artemether is a semi-synthetic derivative of artemisinin, primarily used in the treatment of malaria. This compound has garnered attention due to its biological activity, particularly against Plasmodium species, the causative agents of malaria. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and safety through various studies and case reports.

This compound (C16H26O5) is characterized by a unique structure that includes a peroxide bridge, which is crucial for its antimalarial activity. The mechanism of action involves the activation of the endoperoxide bridge in the presence of heme, leading to the generation of reactive oxygen species (ROS) that damage the parasite's cellular components, including proteins and lipids. This action results in the disruption of the Plasmodium life cycle, ultimately leading to parasite death.

Efficacy in Malaria Treatment

Clinical Studies Overview

Several clinical studies have evaluated the efficacy and safety of this compound in treating malaria:

- Comparative Efficacy Study : A study involving 160 children with uncomplicated malaria compared this compound with other antimalarial treatments such as artesunate-amodiaquine and artesunate-amodiaquine-chlorpheniramine. The findings indicated comparable fever clearance times and parasite clearance rates across all treatment groups, with this compound showing a 100% adequate clinical and parasitological response on day 14 for most participants .

- Severe Malaria Treatment : A meta-analysis assessed this compound against quinine for severe malaria cases. Results demonstrated that while this compound had a slightly lower mortality rate (164 per 1000 compared to 170 per 1000 for quinine), it significantly reduced coma resolution time by an average of 5.45 hours .

- Safety Profile : In terms of safety, adverse events were minimal across studies, with no significant biochemical or hematological abnormalities reported in patients treated with this compound .

Case Studies

Case Study 1: Pediatric Application

A case study involving pediatric patients treated with this compound revealed rapid clinical improvement and resolution of symptoms within days. The study emphasized the drug's effectiveness in reducing both fever and parasitemia levels swiftly.

Case Study 2: Adult Patients with Severe Malaria

In adults suffering from severe malaria, treatment with intramuscular this compound resulted in a notable decrease in mortality rates compared to traditional treatments. The rapid onset of action was highlighted as a significant advantage in emergency settings .

Biological Effects Beyond Antimalarial Activity

Recent research has explored potential non-antimalarial effects of this compound:

- Transdifferentiation Studies : Investigations into whether this compound could induce transdifferentiation of pancreatic alpha cells into beta cells have yielded mixed results. While some studies suggested potential benefits in restoring beta cell function post-ablation, others found no evidence supporting this claim, indicating that prolonged exposure may inhibit key beta cell markers .

- Neurotoxicity Concerns : Despite its therapeutic benefits, concerns regarding neurotoxicity have emerged from animal studies showing unusual toxicity patterns affecting auditory pathways. However, no significant clinical evidence has been reported in human subjects .

Summary Table of Clinical Findings

| Study Type | Population | Treatment Comparison | Key Findings |

|---|---|---|---|

| Clinical Efficacy | Children | This compound vs ASAQ | Comparable fever and parasite clearance rates |

| Severe Malaria Meta-Analysis | Adults | This compound vs Quinine | Lower mortality; faster coma resolution |

| Safety Evaluation | Mixed | This compound | Minimal adverse effects; well-tolerated |

特性

IUPAC Name |

(1R,4S,5R,8S,9R,10R,12R,13R)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9-,10-,11+,12+,13-,14-,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYIRMFQILZOAM-CNNNLJIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301044907 | |

| Record name | alpha-Artemether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301044907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71939-51-0 | |

| Record name | α-Artemether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71939-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Artemether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071939510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Artemether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301044907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-ARTEMETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111W6L37CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。